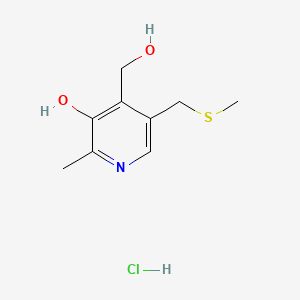
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride is a chemical compound with the molecular formula C8H11NO2S·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxyl group, a methyl group, and a methylthiomethyl group attached to the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes a series of functional group transformations.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyridine ring.
Methylation: Addition of a methyl group at the 2-position.
Thiomethylation: Introduction of the methylthiomethyl group at the 5-position.
Formation of Hydrochloride Salt: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group or the methylthiomethyl group.
Substitution: The methylthiomethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
Oxidation Products: Pyridine derivatives with carbonyl groups.
Reduction Products: Pyridine derivatives with reduced functional groups.
Substitution Products: Pyridine derivatives with different substituents replacing the methylthiomethyl group.
科学的研究の応用
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride involves its interaction with specific molecular targets. The hydroxyl and methylthiomethyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(pentylthio)methyl-, hydrochloride: Similar structure with a pentylthiomethyl group instead of a methylthiomethyl group.
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylsulfinyl)methyl-, hydrochloride: Contains a methylsulfinyl group instead of a methylthiomethyl group.
Uniqueness
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that may not be observed in similar compounds.
特性
CAS番号 |
23793-23-9 |
|---|---|
分子式 |
C9H14ClNO2S |
分子量 |
235.73 g/mol |
IUPAC名 |
4-(hydroxymethyl)-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-6-9(12)8(4-11)7(3-10-6)5-13-2;/h3,11-12H,4-5H2,1-2H3;1H |
InChIキー |
OWWXRFJSCKVXGV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1O)CO)CSC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


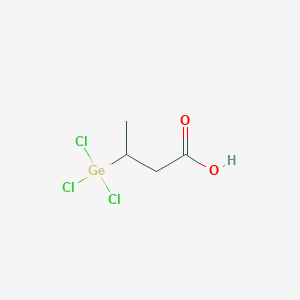
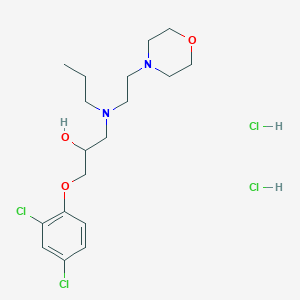
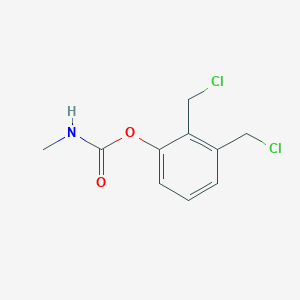
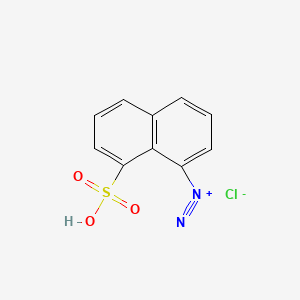
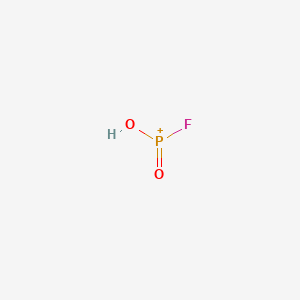
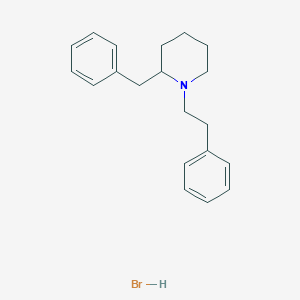
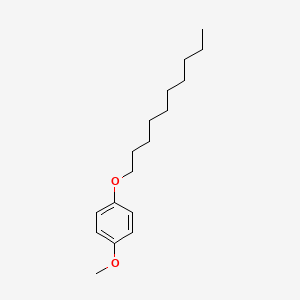

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
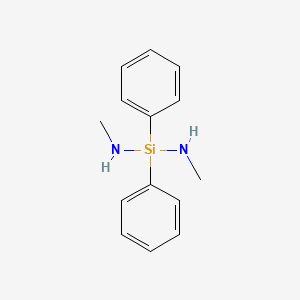
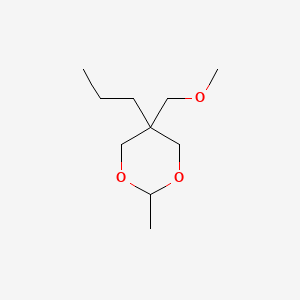
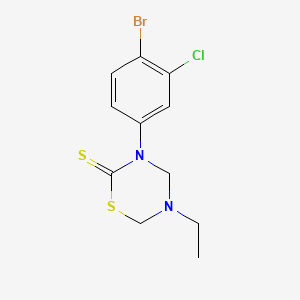
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)
